molecular formula C14H25NO3S B5232658 1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(2-methylpropyl)methanesulfonamide

1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(2-methylpropyl)methanesulfonamide

Cat. No.: B5232658
M. Wt: 287.42 g/mol
InChI Key: JDCFFRUNURCKIS-UHFFFAOYSA-N
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Description

1-{7,7-dimethyl-2-oxobicyclo[221]heptan-1-yl}-N-(2-methylpropyl)methanesulfonamide is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(2-methylpropyl)methanesulfonamide typically involves multiple steps. One common approach starts with the preparation of the bicyclic core, 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane, through a Diels-Alder reaction. This intermediate is then functionalized with a methanesulfonamide group using sulfonylation reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(2-methylpropyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the bicyclic core.

    Reduction: Reduced forms of the sulfonamide group.

    Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(2-methylpropyl)methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(2-methylpropyl)methanesulfonamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    7,7-dimethyl-2-oxobicyclo[2.2.1]heptane: The core structure without the sulfonamide group.

    Methanesulfonamide derivatives: Compounds with similar sulfonamide functional groups.

Uniqueness

1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(2-methylpropyl)methanesulfonamide is unique due to its combination of a bicyclic core and a sulfonamide group. This structure imparts specific chemical and biological properties that are not observed in simpler analogs .

Properties

IUPAC Name

1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-(2-methylpropyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3S/c1-10(2)8-15-19(17,18)9-14-6-5-11(7-12(14)16)13(14,3)4/h10-11,15H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDCFFRUNURCKIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNS(=O)(=O)CC12CCC(C1(C)C)CC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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